molecular formula C22H19BrFN3OS2 B11631854 2-Amino-1-(4-bromo-2-fluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(4-bromo-2-fluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11631854
M. Wt: 504.4 g/mol
InChI Key: PQXJABJKOLDIAA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-fluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include substituted anilines, brominated and fluorinated aromatic compounds, and thiophene derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Cyclization: reactions to form the quinoline ring.

    Functional group transformations: to introduce the bromo, fluoro, and methylsulfanyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scalability: considerations to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Quinoline derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog with similar biological activities.

    4-Bromo-2-fluoroaniline: Shares the bromo and fluoro substituents.

    Thiophene derivatives: Compounds containing the thiophene ring with various substituents.

Uniqueness

The uniqueness of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its complex structure, which combines multiple functional groups and heterocycles, potentially leading to diverse biological activities and applications.

Properties

Molecular Formula

C22H19BrFN3OS2

Molecular Weight

504.4 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H19BrFN3OS2/c1-11-8-13(22(29-2)30-11)19-14(10-25)21(26)27(16-7-6-12(23)9-15(16)24)17-4-3-5-18(28)20(17)19/h6-9,19H,3-5,26H2,1-2H3

InChI Key

PQXJABJKOLDIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N

Origin of Product

United States

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